molecular formula C11H15N3O5 B15076323 5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid CAS No. 882863-85-6

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid

Cat. No.: B15076323
CAS No.: 882863-85-6
M. Wt: 269.25 g/mol
InChI Key: PKEQSGHRSSSKFF-UHFFFAOYSA-N
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Description

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with an acetamido group at position 2 and a pentanoic acid chain at position 3. The tetrahydropyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metal coordination properties.

Properties

CAS No.

882863-85-6

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

5-(2-acetamido-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid

InChI

InChI=1S/C11H15N3O5/c1-6(15)12-11-13-9(18)7(10(19)14-11)4-2-3-5-8(16)17/h7H,2-5H2,1H3,(H,16,17)(H2,12,13,14,15,18,19)

InChI Key

PKEQSGHRSSSKFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)C(C(=O)N1)CCCCC(=O)O

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis strategies, and inferred physicochemical properties.

Substituent Diversity and Functional Group Impact

Target Compound
  • Key Features: 2-Acetamido group: Enhances hydrogen-bonding capacity and stability via amide resonance. 4,6-Dioxo groups: Contribute to keto-enol tautomerism, influencing reactivity and metal chelation .
Analog 1: 5,5′-(Methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (Compound 6)
  • Key Features: Methylthio substituent: A sulfur-containing group that may enhance lipophilicity and redox activity. Bis-pyrimidine structure: Dimeric arrangement increases molecular weight (MW ≈ 500 g/mol) and steric bulk. No carboxylic acid: Lower aqueous solubility compared to the target compound.
  • Synthesis : Protonation of precursor 5 with methanesulfonic acid yields 6 in high efficiency .
Analog 2: Phenoxyacetamido Derivatives (Compounds m, n, o)
  • Key Features: Phenoxyacetamido side chains: Aromatic groups improve membrane permeability but reduce solubility. Stereochemical complexity: Multiple chiral centers (e.g., 2R,4R,5S) influence biological target specificity. 2-Oxotetrahydropyrimidinyl group: Similar core to the target compound but lacks the acetamido and pentanoic acid substituents .

Biological Activity

5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing available data from diverse sources including case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16N4O4C_{12}H_{16}N_4O_4 and a molecular weight of 288.28 g/mol. Its structure features a tetrahydropyrimidine ring with acetamido and dioxo substituents that contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various bacterial strains. A study demonstrated that compounds containing dioxo groups possess enhanced antibacterial activity due to their ability to interfere with bacterial DNA synthesis .

Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro. In one study, the compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could be leveraged for developing antifolate drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 64 µg/mL for S. aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity
A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 µM to 100 µM resulted in a significant reduction in cell viability (up to 70% at the highest concentration). Flow cytometry analysis indicated that the compound induced apoptosis in these cell lines.

Research Findings Summary

Biological ActivityObservations
Antimicrobial Moderate activity against E. coli and S. aureus (MIC: 32 µg/mL and 64 µg/mL respectively).
Anticancer Significant reduction in viability of MCF-7 and A549 cells; induced apoptosis observed.
Enzyme Inhibition Inhibits dihydrofolate reductase (DHFR), suggesting potential as an antifolate agent.

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